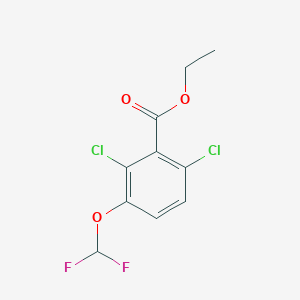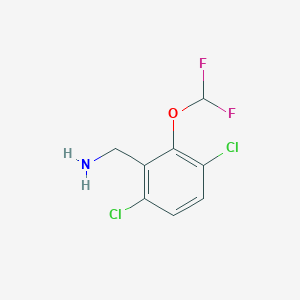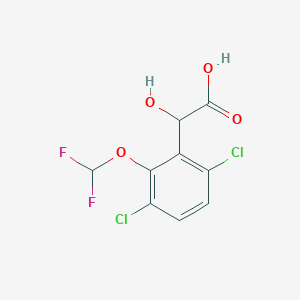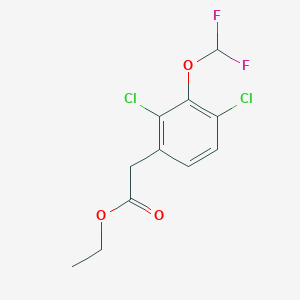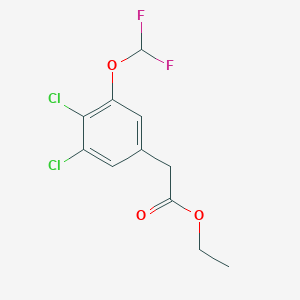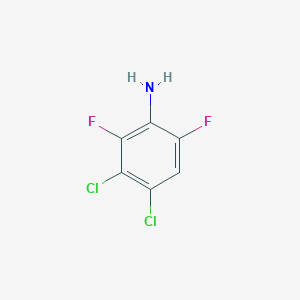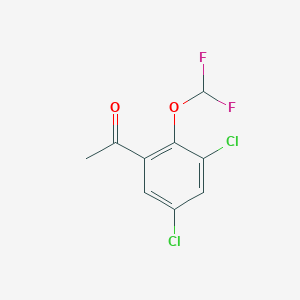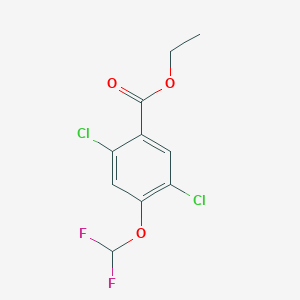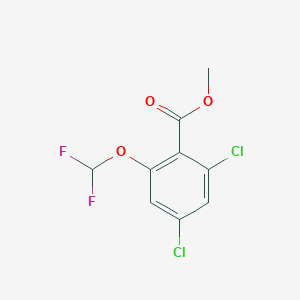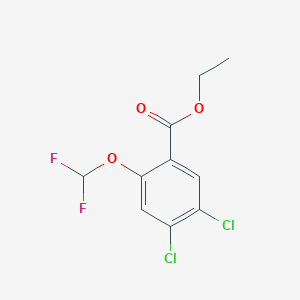
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile
Übersicht
Beschreibung
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile, also known as DCM, is a synthetic compound with a wide range of applications in the fields of organic and inorganic chemistry. It is a colorless liquid with a strong odor and a boiling point of 128°C. DCM is widely used as a solvent in the synthesis of organic compounds, as well as in the production of pharmaceuticals and other industrial products. It is also used as a reagent in the synthesis of inorganic compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of applications in the scientific research field. It is used as a solvent in the synthesis of organic compounds, as well as in the production of pharmaceuticals and other industrial products. It is also used as a reagent in the synthesis of inorganic compounds. Additionally, 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is used in the synthesis of many different compounds, such as polymers, dyes, and other organic materials.
Wirkmechanismus
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile acts as a nucleophile in the reaction, attacking the electrophilic center of the aromatic ring of the difluoromethoxybenzene. This leads to the formation of a cyclic intermediate, which is then broken down to produce the desired product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine.
Biochemical and Physiological Effects
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity, as well as anti-inflammatory and antifungal activity. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been found to have an inhibitory effect on the activity of certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a number of advantages when used in the laboratory. It is a relatively inexpensive and readily available reagent and is easily synthesized from commercially available starting materials. Additionally, it is a relatively non-toxic compound, making it safe to handle and store in the laboratory. However, 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is highly flammable and should be handled with caution. Additionally, it has a strong odor and should be used in a well-ventilated area.
Zukünftige Richtungen
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of potential applications in the scientific research field. Further research into its biochemical and physiological effects could lead to the development of new drugs and treatments for a variety of diseases and conditions. Additionally, further research into its use as a solvent and reagent in the synthesis of organic and inorganic compounds could lead to the development of new materials with improved properties. Additionally, further research into its mechanism of action could lead to the development of more efficient and effective synthesis methods. Finally, further research into its toxicity and environmental impact could lead to the development of safer and more sustainable syntheses.
Eigenschaften
IUPAC Name |
2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVIZQLGGGSCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




